N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including a cyano group, a cyclopropyl group, and a thieno[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the cyano and cyclopropyl groups via nucleophilic substitution or addition reactions.
- Attachment of the tetrahydrofuran-2-ylmethyl group through alkylation reactions.
- Final coupling with the acetamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but may involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar compounds to N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide might include other thieno[2,3-d]pyrimidine derivatives or compounds with similar functional groups. These comparisons would highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C22H28N4O3S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[5-ethyl-6-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H28N4O3S2/c1-4-16-13(2)31-19-18(16)20(28)26(10-15-6-5-9-29-15)21(24-19)30-11-17(27)25-22(3,12-23)14-7-8-14/h14-15H,4-11H2,1-3H3,(H,25,27) |
InChI Key |
XRDCXBTVCVYADP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC(C)(C#N)C3CC3)CC4CCCO4)C |
Origin of Product |
United States |
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